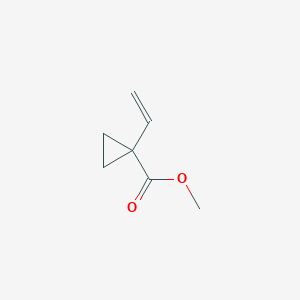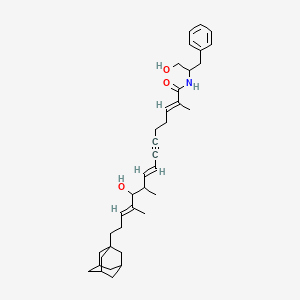
1-Naphthalenebutanoic acid, 4-methoxy-gamma-oxo-, magnesium salt (2:1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthalenebutanoic acid, 4-methoxy-gamma-oxo-, magnesium salt (2:1) is a chemical compound with the molecular formula C15H14O4.1/2Mg . This compound is known for its unique structure, which includes a naphthalene ring, a butanoic acid chain, and a methoxy group. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of 1-Naphthalenebutanoic acid, 4-methoxy-gamma-oxo-, magnesium salt (2:1) involves several steps. The synthetic routes typically include the reaction of 1-naphthalenebutanoic acid with magnesium salts under controlled conditions. The reaction conditions often involve specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield . Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale production.
Chemical Reactions Analysis
1-Naphthalenebutanoic acid, 4-methoxy-gamma-oxo-, magnesium salt (2:1) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Naphthalenebutanoic acid, 4-methoxy-gamma-oxo-, magnesium salt (2:1) has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on different biological pathways.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Naphthalenebutanoic acid, 4-methoxy-gamma-oxo-, magnesium salt (2:1) involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Naphthalenebutanoic acid, 4-methoxy-gamma-oxo-, magnesium salt (2:1) can be compared with other similar compounds, such as:
1-Naphthalenebutanoic acid: This compound lacks the methoxy group and magnesium salt, leading to different chemical properties and applications.
4-Methoxy-1-naphthalenebutanoic acid: This compound includes the methoxy group but does not form a magnesium salt, resulting in different reactivity and uses.
Magnesium salts of other carboxylic acids: These compounds share the magnesium salt component but differ in the carboxylic acid structure, leading to variations in their chemical behavior and applications.
Overall, 1-Naphthalenebutanoic acid, 4-methoxy-gamma-oxo-, magnesium salt (2:1) stands out due to its unique combination of functional groups and its versatility in various scientific research applications.
Properties
CAS No. |
16643-66-6 |
|---|---|
Molecular Formula |
C15H14MgO4 |
Molecular Weight |
282.57 g/mol |
InChI |
InChI=1S/C15H14O4.Mg/c1-19-14-8-6-11(13(16)7-9-15(17)18)10-4-2-3-5-12(10)14;/h2-6,8H,7,9H2,1H3,(H,17,18); |
InChI Key |
QSQFATXXFNVTIZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C(=O)CCC(=O)O.[Mg] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B12297802.png)
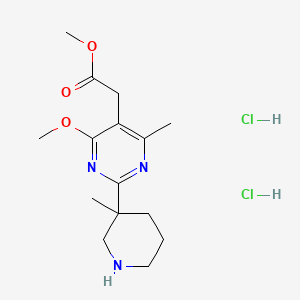
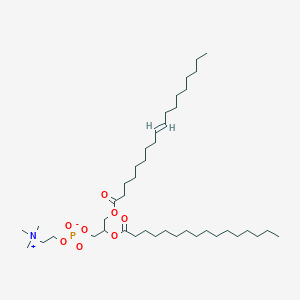
![N-[(1S)-2-diphenylphosphanyl-1-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12297816.png)

![(1alpha,3R,4alpha,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1,4-dihydroxy-cyclohexanecarboxylic Acid Methyl Ester](/img/structure/B12297824.png)

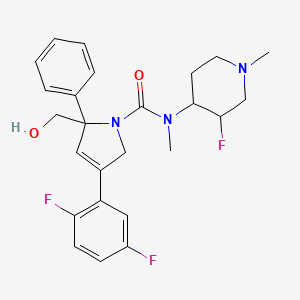

![1,3-Dimethyl-6-[3-[4-[2-(trideuteriomethoxy)phenyl]piperazin-1-yl]propylamino]-1,3-diazinane-2,4-dione](/img/structure/B12297844.png)
![(3-hydroxy-2-oxopropyl) N-[2-[[4-[[2-[[2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-phenylpropanoyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B12297856.png)

